Cyclopropylhydrazine (CAS 120550-58-5) is a highly specialized aliphatic hydrazine utilized primarily as a foundational building block for synthesizing N-cyclopropyl pyrazoles, triazoles, and other nitrogen-rich heterocycles. Unlike standard linear or branched alkylhydrazines, it introduces a conformationally restricted, highly strained three-membered ring directly onto a heteroatom. In industrial and pharmaceutical procurement, it is typically sourced as its hydrochloride salt (CAS 115160-07-1 or 112211-88-8) to ensure handling stability, as the free base is volatile and prone to oxidation. Its primary commercial value lies in its ability to install the cyclopropyl moiety in a single cyclization step, bypassing the notoriously difficult direct N-cyclopropylation of pre-formed heterocycles [1].
Substituting cyclopropylhydrazine with more common precursors like isopropylhydrazine or methylhydrazine fundamentally alters both the synthetic workflow and the downstream material performance. From a process chemistry perspective, attempting to build a pyrazole first with unsubstituted hydrazine and subsequently alkylating it with a cyclopropyl halide fails due to the extreme resistance of cyclopropyl halides to standard SN2 nucleophilic substitution. Furthermore, in downstream applications such as agrochemicals and pharmaceuticals, replacing a cyclopropyl group with an isopropyl group introduces a highly oxidizable tertiary C-H bond, drastically increasing metabolic clearance rates and altering the steric binding profile [1]. Thus, cyclopropylhydrazine is an obligate precursor for these specific structural motifs.
In the optimization of pyrazole-based kinase inhibitors, the choice of N-alkyl hydrazine precursor dictates the in vivo survivability of the final molecule. Studies comparing N-isopropyl pyrazoles to N-cyclopropyl pyrazoles demonstrate that the cyclopropyl ring is highly resistant to cytochrome P450-mediated hydrogen atom extraction. In matched-pair analyses of HPK1 inhibitors, the cyclopropyl-derived compounds exhibited a human liver microsome half-life (T1/2) of 147.3 minutes, compared to significantly faster clearance rates for acyclic alkyl analogs. The isopropyl derivative, while active, presents a vulnerable tertiary carbon that accelerates degradation [1].
| Evidence Dimension | Microsomal Half-Life (T1/2) |
| Target Compound Data | Cyclopropyl-substituted pyrazole (T1/2 = 147.3 min) |
| Comparator Or Baseline | Isopropyl-substituted baseline (Rapid oxidative clearance, T1/2 often < 85 min) |
| Quantified Difference | >1.7x extension in metabolic half-life. |
| Conditions | Human liver microsome stability assay (in vitro) |
Pharmaceutical buyers must procure cyclopropylhydrazine to ensure the final API survives hepatic first-pass metabolism, a critical failure point for isopropyl analogs.
The traditional synthesis of N-alkyl pyrazoles involves forming the pyrazole core with hydrazine hydrate followed by N-alkylation. However, cyclopropyl halides are exceptionally unreactive toward SN2 displacement due to ring strain and high s-character of the C-X bond. Utilizing cyclopropylhydrazine directly in a condensation reaction with 1,3-diketones or oxo-esters achieves the N-cyclopropyl pyrazole in a single step with yields typically exceeding 70-85%. Attempting the two-step route with unsubstituted hydrazine and cyclopropyl bromide often yields <20% of the desired product under harsh conditions [1].
| Evidence Dimension | Overall Synthetic Yield of N-Cyclopropyl Pyrazole |
| Target Compound Data | Direct cyclization using Cyclopropylhydrazine (70-85% yield) |
| Comparator Or Baseline | Unsubstituted hydrazine + subsequent cyclopropyl halide alkylation (<20% yield) |
| Quantified Difference | >50% absolute increase in target yield. |
| Conditions | Condensation with 1,3-diketones vs. standard basic SN2 alkylation |
Process engineers specify this exact compound to avoid the severe yield penalties and harsh conditions required for late-stage N-cyclopropylation.
The cyclopropyl group offers a distinct balance of lipophilicity and compact steric volume that cannot be replicated by acyclic alkanes. In the development of ATM and DNA-PK inhibitors, substituting a cyclopropylhydrazine-derived core with an isopropylhydrazine-derived core resulted in a sharp drop in target kinase binding due to the increased rotational freedom and larger dynamic volume of the isopropyl methyl groups. The rigid cyclopropyl ring locks the conformation, maintaining sub-nanomolar IC50 values (e.g., 0.5 to 1.7 nM) while fitting into narrow allosteric pockets where larger or more flexible groups clash sterically [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
| Target Compound Data | Cyclopropyl-derived heterocycle (Sub-nanomolar IC50 retention) |
| Comparator Or Baseline | Isopropyl-derived analog (Decreased binding affinity due to steric clash) |
| Quantified Difference | Maintenance of optimal binding geometry without the steric penalty of branched acyclic alkyls. |
| Conditions | in vitro kinase activity assays (e.g., ATM/DNA-PK or HPK1) |
For drug discovery procurement, cyclopropylhydrazine is irreplaceable when designing molecules for tightly constrained receptor pockets.
For CDMOs (Contract Development and Manufacturing Organizations), cyclopropylhydrazine is the preferred starting material to bypass the synthetically prohibitive SN2 N-cyclopropylation of pre-formed pyrazoles, streamlining the synthetic route and reducing hazardous waste [1].
In oncology drug development, this compound is procured to build the core scaffolds of type II kinase inhibitors. It directly addresses the rapid clearance issues associated with first-generation isopropyl-substituted candidates, ensuring adequate oral bioavailability and systemic exposure [2].
Cyclopropylhydrazine is a critical raw material for synthesizing advanced pyrazole-carboxamide fungicides and insecticides. The cyclopropyl group imparts necessary lipophilicity for leaf penetration while resisting environmental and metabolic degradation better than linear alkyl chains [3].